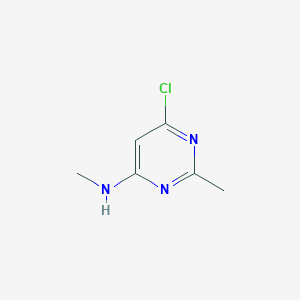

6-chloro-N,2-dimethyl-4-pyrimidinamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPZEVZEMNVSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-01-2 | |

| Record name | 6-chloro-N,2-dimethylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-N,2-dimethyl-4-pyrimidinamine

This guide provides a comprehensive technical overview for the synthesis and characterization of 6-chloro-N,2-dimethyl-4-pyrimidinamine, a key intermediate in medicinal chemistry and drug discovery. The methodologies and analytical protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction and Significance

Substituted pyrimidines are a cornerstone of modern pharmacology, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active molecules stems from their ability to mimic endogenous purines and pyrimidines, allowing them to interact with a wide array of biological targets. This compound (CAS No. 5621-01-2) is a versatile building block, offering multiple points for further chemical modification. The strategic placement of the chloro, methyl, and dimethylamino groups provides a unique combination of steric and electronic properties, making it a valuable precursor for the synthesis of targeted kinase inhibitors, receptor antagonists, and other novel therapeutic entities.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two chloro substituents in the precursor. The logical and well-established pathway involves the selective reaction of 4,6-dichloro-2-methylpyrimidine with methylamine.

Reaction Rationale and Mechanistic Insight

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly enhanced by the inductive effect of the two chlorine atoms in the starting material, 4,6-dichloro-2-methylpyrimidine. This electronic landscape makes the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack.

Methylamine, a primary amine, acts as the nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to expel a chloride ion, yielding the final product. The choice of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. A non-nucleophilic organic base such as triethylamine or diisopropylethylamine is often preferred to avoid competition with the primary nucleophile. Alternatively, an excess of methylamine can serve as both the nucleophile and the base. The use of a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile facilitates the dissolution of the reactants and stabilizes the charged intermediate.

Experimental Workflow: Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials:

-

4,6-dichloro-2-methylpyrimidine

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloro-2-methylpyrimidine (1 equivalent). Dissolve the starting material in anhydrous THF.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) followed by the dropwise addition of a methylamine solution (1.1 equivalents).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Isolation: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Characterization of this compound

A definitive structural confirmation of the synthesized this compound requires a multi-faceted spectroscopic approach. The following section details the expected analytical data and the protocols for their acquisition.

Expected Analytical Data

The following table summarizes the anticipated spectroscopic data for this compound.

| Analytical Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~6.3-6.5 (s, 1H, pyrimidine C5-H), ~3.1 (d, 3H, N-CH₃), ~2.5 (s, 3H, pyrimidine C2-CH₃), ~5.0-5.5 (br s, 1H, N-H). The N-H proton may be broad and its chemical shift can vary with concentration. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~165-168 (C2), ~160-163 (C4), ~158-161 (C6), ~100-105 (C5), ~28-30 (N-CH₃), ~24-26 (C2-CH₃). |

| FT-IR (ATR) | cm⁻¹: ~3300-3400 (N-H stretch), ~2900-3000 (C-H stretch, aliphatic), ~1600-1620 (C=N stretch, pyrimidine ring), ~1550-1580 (C=C stretch, pyrimidine ring), ~1100-1200 (C-N stretch), ~700-800 (C-Cl stretch). |

| Mass Spectrometry (EI) | m/z: Molecular ion [M]⁺ at ~157 and [M+2]⁺ at ~159 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Fragmentation may involve loss of CH₃, Cl, and other characteristic fragments. |

Analytical Workflow: Characterization

The logical flow for confirming the structure of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-dimensional proton experiment should be run with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. A standard proton-decoupled carbon experiment should be performed. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is the recommended technique. Place a small amount of the solid directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum on an FT-IR spectrometer equipped with a diamond ATR accessory. Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (for GC-MS analysis).

-

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.

-

Data Acquisition: Scan a mass-to-charge (m/z) range of 50-300.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. The described synthetic protocol is based on well-established principles of nucleophilic aromatic substitution, offering a reliable and scalable method for obtaining this valuable chemical intermediate. The detailed characterization workflow ensures the unambiguous confirmation of the product's identity and purity. By adhering to these methodologies, researchers can confidently produce and validate this compound for its application in the development of novel and impactful therapeutic agents.

References

- Synthesis of 4,6-dichloro-2-methylpyrimidine.

-

An Improved and Scalable Process for the Synthesis of Dasatinib . Asian Journal of Chemistry. [Link]

-

Spectroscopic data of related pyrimidine compounds . NIST Chemistry WebBook. [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine . ResearchGate. [Link]

physical and chemical properties of 6-chloro-N,2-dimethyl-4-pyrimidinamine

An In-Depth Technical Guide to 6-chloro-N,2-dimethyl-4-pyrimidinamine

Foreword: A Practical Guide to a Versatile Chemical Intermediate

Welcome to a comprehensive technical guide on this compound. For researchers and professionals in drug development, understanding the nuanced properties of heterocyclic building blocks is paramount. This document moves beyond a simple recitation of data points. It is designed to provide a deeper, field-tested understanding of this specific substituted pyrimidine. We will explore not just what its properties are, but why it behaves the way it does, grounding our discussion in the principles of physical organic chemistry. This guide is structured to be a practical resource, offering insights into its reactivity, a plausible synthetic pathway, and a predictive guide to its analytical characterization. Every piece of information is contextualized to empower you in your research and development endeavors.

Nomenclature and Structural Identification

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is a member of the pyrimidine family, a class of aromatic heterocyclic compounds that are core scaffolds in numerous pharmaceuticals and agrochemicals.

-

Molecular Formula : C₆H₈ClN₃

-

Molecular Weight : 157.60 g/mol

-

Synonyms : While less common, it may be referred to as (6-chloro-2-methylpyrimidin-4-yl)dimethylamine.

The structural arrangement of its functional groups—a chloro group at position 6, a methyl group at position 2, and a dimethylamino group at position 4—dictates its unique electronic and steric properties, which we will explore in subsequent sections.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Tabulated Summary

While extensive experimental data for this specific compound is not widely published, we can consolidate available information and computational predictions to guide laboratory work. The following table summarizes key physical and chemical properties. It is critical to recognize that some of these values are predicted and should be used as estimates pending experimental verification.

| Property | Value / Observation | Source / Method |

| Molecular Weight | 157.60 g/mol | Calculated |

| Physical State | Solid (Predicted) | General observation for similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | Inferred from structure |

| pKa (most basic) | Not available | - |

Chemical Profile: Reactivity and Stability

The reactivity of this compound is dominated by the electronic nature of the pyrimidine ring, which is rendered electron-deficient by the two nitrogen atoms. This deficiency is the causal factor behind its susceptibility to Nucleophilic Aromatic Substitution (SNAr) .

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is an effective leaving group. The pyrimidine ring acts as an electron-withdrawing group, stabilizing the negative charge that develops in the transition state (the Meisenheimer complex). This makes the C6 position the primary site for attack by nucleophiles.

Common nucleophiles that can displace the chloride include:

-

Amines (primary and secondary)

-

Alkoxides (e.g., sodium methoxide)

-

Thiols

The choice of solvent and base is critical. Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are often preferred as they can solvate the cation of the nucleophile without interfering with the reaction. A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is typically used to neutralize the HCl generated during the reaction.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Stability and Storage

This compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.[3][4] As with many chlorinated heterocyclic compounds, it is prudent to handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Representative Synthesis Protocol

Objective: To synthesize this compound from 4,6-dichloro-2-methylpyrimidine.

Methodology: A Step-by-Step Approach

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4,6-dichloro-2-methylpyrimidine (1.0 equivalent).

-

Dissolve the starting material in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Isopropanol (10 mL per gram of starting material).

-

-

Addition of Reagents:

-

Add triethylamine (2.5 equivalents) to the solution. This acts as a base to scavenge the HCl byproduct.

-

Cool the mixture to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction.

-

Slowly add a solution of dimethylamine (2.0 M in THF, 1.1 equivalents) dropwise over 15-20 minutes. The causality here is that a slow addition prevents side reactions and ensures regioselectivity. The 4- and 6-positions are electronically similar, but substitution at one position deactivates the other, often allowing for mono-substitution to be achieved under controlled conditions.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Purification:

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

-

Predicted Spectroscopic Profile for Compound Characterization

For any newly synthesized or commercial compound, rigorous characterization is essential. The following outlines the expected spectroscopic data for this compound, providing a benchmark for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[6]

-

¹H NMR:

-

~ 6.5-7.0 ppm (singlet, 1H): This signal corresponds to the single aromatic proton at the C5 position. Its chemical shift is influenced by the adjacent nitrogen atoms and chloro group.

-

~ 3.1 ppm (singlet, 6H): This intense singlet arises from the six equivalent protons of the two methyl groups on the exocyclic nitrogen atom (N(CH₃)₂).

-

~ 2.5 ppm (singlet, 3H): This singlet corresponds to the three protons of the methyl group at the C2 position of the pyrimidine ring.

-

-

¹³C NMR:

-

~ 160-165 ppm: Three peaks are expected in this region for the three carbon atoms of the pyrimidine ring (C2, C4, C6), which are bonded to heteroatoms.

-

~ 110-120 ppm: A single peak for the C5 carbon.

-

~ 38 ppm: A peak corresponding to the N-dimethyl carbons.

-

~ 25 ppm: A peak for the C2-methyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[7]

-

~ 3000-2850 cm⁻¹: C-H stretching vibrations from the methyl groups.

-

~ 1600-1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

~ 1350-1250 cm⁻¹: C-N stretching from the dimethylamino group.

-

~ 800-600 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Crucially, due to the presence of one chlorine atom, this will appear as a pair of peaks with a characteristic M:M+2 ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The expected m/z values would be ~157.04 for the ³⁵Cl isotopologue and ~159.04 for the ³⁷Cl isotopologue.

Caption: A standard workflow for the characterization of a synthesized compound.

Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry. The specific arrangement of functional groups on this compound makes it a valuable intermediate. The reactive chloro group at C6 allows for the introduction of a wide variety of substituents via SNAr, enabling the rapid generation of diverse chemical libraries for screening. This makes it a useful scaffold for developing compounds targeting kinases, GPCRs, and other enzyme classes where the pyrimidine core can act as a hinge-binding motif or a central scaffold.

References

-

MySkinRecipes. 6-Chloro-N, N-dimethyl-2-(methylthio)pyrimidin-4-amine. Available at: [Link]

-

ResearchGate. Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Available at: [Link]

-

PubChem. 2-Chloro-4,6-dimethylpyrimidine. Available at: [Link]

-

PubChem. 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. Available at: [Link]

-

PubChem. 2,4-Diamino-6-chloropyrimidine. Available at: [Link]

- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

-

NIST WebBook. 2-Pyrimidinamine, 4-chloro-6-methyl-. Available at: [Link]

- Google Patents. EP1301489B1 - SYNTHESIS OF CHLORINATED PYRIMIDINES.

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. Available at: [Link]

-

Wikipedia. Cyanomethine. Available at: [Link]

-

University of California, Irvine. Problems from Previous Years' Exams - Organic Spectroscopy. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound | 5621-01-2 [amp.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 7. 2-Pyrimidinamine, 4-chloro-6-methyl- [webbook.nist.gov]

An In-depth Technical Guide to CAS Number 5621-01-2

A Note on Chemical Identity: Initial analysis of the topic revealed a significant discrepancy. The provided CAS (Chemical Abstracts Service) number, 5621-01-2, is authoritatively assigned to the compound 6-Chloro-N,2-dimethylpyrimidin-4-amine . The requested topic, "5-(4-Bromobenzylidene)-3-N-benzyl-2-thioxothiazolidin-4-one properties and uses," refers to a different chemical entity. For researchers, scientists, and drug development professionals, precise identification by CAS number is paramount to ensure the reproducibility and safety of experimental work.

This guide will proceed in two parts. The primary focus (Part 1) will be a detailed technical overview of the correct compound associated with CAS 5621-01-2, adhering to the principles of scientific integrity. Recognizing the likely interest in the rhodanine scaffold for the target audience, a supplementary section (Part 2) will provide a general overview of the properties and uses of 5-arylidene-rhodanine derivatives.

Part 1: Technical Guide for 6-Chloro-N,2-dimethylpyrimidin-4-amine

CAS Number: 5621-01-2

Core Chemical Identity and Properties

6-Chloro-N,2-dimethylpyrimidin-4-amine is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are foundational components of nucleic acids (cytosine, thymine, and uracil). Due to the presence of a reactive chlorine atom, it primarily serves as a versatile intermediate in organic synthesis.

Caption: Chemical structure of 6-Chloro-N,2-dimethylpyrimidin-4-amine.

| Property | Value |

| Molecular Formula | C₆H₈ClN₃ |

| Molecular Weight | 157.60 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Not consistently reported; varies by source |

| Boiling Point | ~271.4 °C (Predicted) |

| SMILES | CC1=NC(Cl)=CC(NC)=N1 |

| InChI Key | TVPZEVZEMNVSAS-UHFFFAOYSA-N |

Data compiled from various chemical supplier databases.

Synthesis and Reactivity

The synthesis of pyrimidine derivatives often involves the condensation of compounds containing the N-C-N fragment with a three-carbon unit. For 6-Chloro-N,2-dimethylpyrimidin-4-amine, a common synthetic route would involve the chlorination of a corresponding hydroxypyrimidine precursor.

General Synthetic Approach: A plausible synthesis starts from a 2,4-dihydroxy-6-methylpyrimidine, followed by sequential chlorination and amination reactions. For instance, treatment of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) is a known method to produce the chlorinated pyrimidine intermediate[1]. Subsequent reaction with methylamine would lead to the final product.

The core of this molecule's utility lies in the reactivity of the chlorine atom at the 6-position. This chloro group is susceptible to nucleophilic substitution, making it an excellent electrophilic partner in cross-coupling reactions.

Caption: Generalized workflow for using 5621-01-2 in Suzuki reactions.

Applications in Research and Development

As a chemical building block, 6-Chloro-N,2-dimethylpyrimidin-4-amine is not typically an end-product but a crucial intermediate for constructing more complex molecules. Its primary application is in medicinal chemistry and materials science.

-

Medicinal Chemistry: The pyrimidine core is a key pharmacophore in a vast number of approved drugs, particularly in oncology and virology. This intermediate can be used in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The chloro-substituent allows for the introduction of various aryl or alkyl groups via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. For example, similar chloropyrimidines are precursors in the synthesis of new pyrimidine derivatives with potential biological activities[2].

-

Organic Synthesis: It serves as a precursor for creating a library of substituted pyrimidines. The differential reactivity of the chloro and amine groups allows for selective functionalization, leading to complex molecular architectures.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

The following is a representative, non-validated protocol based on standard literature procedures for Suzuki cross-coupling reactions involving chloropyrimidines.

Objective: To synthesize a 6-aryl-N,2-dimethylpyrimidin-4-amine derivative.

Materials:

-

6-Chloro-N,2-dimethylpyrimidin-4-amine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

-

Base (e.g., Potassium carbonate, 2.0 eq)

-

Anhydrous solvent (e.g., Dioxane/Water mixture, 4:1)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To the reaction vessel, add 6-Chloro-N,2-dimethylpyrimidin-4-amine, the arylboronic acid, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the palladium catalyst to the vessel under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-N,2-dimethylpyrimidin-4-amine.

Causality: The palladium catalyst is essential for the catalytic cycle that couples the pyrimidine and the arylboronic acid. The base activates the boronic acid and facilitates the transmetalation step. An inert atmosphere is crucial to prevent the degradation of the catalyst.

Part 2: Overview of the 5-Arylidene-Rhodanine Scaffold

The compound "5-(4-Bromobenzylidene)-3-N-benzyl-2-thioxothiazolidin-4-one" belongs to the 5-arylidene-rhodanine class. This scaffold is of high interest to drug development professionals and is frequently identified as a "privileged structure" in medicinal chemistry.

A specific CAS number for this exact molecule is 300571-32-8 [3][4].

Core Structure and Significance

Rhodanines are derivatives of thiazolidine. The 5-arylidene substitution creates a planar, electron-rich system that can interact with various biological targets. This class of compounds is known for its broad spectrum of pharmacological activities.

General Properties and Uses

5-Arylidene-rhodanine derivatives have been investigated for a wide array of therapeutic applications, including:

-

Antimicrobial and Antiviral Agents: Some derivatives show potent activity against bacteria, fungi, and viruses, including HIV-1 integrase[5].

-

Anticancer Agents: They have been studied as inhibitors of various targets in cancer pathways, such as protein kinases[6].

-

Antidiabetic Agents: The rhodanine core is related to the thiazolidinedione class of antidiabetic drugs[7].

-

Enzyme Inhibitors: They are known to inhibit a wide range of enzymes through various mechanisms of action.

Mechanism of Action: The biological activity of rhodanine derivatives is often attributed to their ability to act as Michael acceptors or to form hydrogen bonds and π-stacking interactions with protein targets. However, researchers should be aware that rhodanine-containing compounds are also known as potential Pan-Assay Interference Compounds (PAINS), and careful validation of their specific biological activity is required.

Synthesis

The synthesis of 5-arylidene-rhodanines is typically achieved through a Knoevenagel condensation reaction.

Caption: Knoevenagel condensation for 5-arylidene-rhodanine synthesis.

This general overview is intended to address the likely interest of the target audience in the rhodanine scaffold. For in-depth research on a specific rhodanine derivative, it is crucial to use its unique CAS number, such as 300571-32-8 for the bromo-substituted compound, to retrieve accurate and specific data.

References

- Chauhan, P. M. S., & Singh, S. (2011). Dimethylamination with Dimethylformamide (DMF): A Versatile Tool in Organic Synthesis. Chemistry & Biology Interface, 1(2), 161-176. [URL not available]

-

Al-Hiari, Y. M., Qaisi, A. M., Abu-Safieh, K. A., & Darwish, R. M. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. International Journal of Pharmaceutical Sciences and Research, 6(8), 3286-3294. [Link]

-

Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]

- American Cyanamid Co. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. U.S. Patent No. 2,660,579. Washington, DC: U.S.

-

Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(19), 3526. [Link]

-

PubChem. (n.d.). 2-[5-(4-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-3-(3-indolyl)-propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2024(1), M1783. [Link]

-

PubChem. (n.d.). (2Z)-2-[5-(4-bromobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-benzyl-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 300571-32-8 [m.chemicalbook.com]

- 4. 300571-32-8 CAS|3-benzyl-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one|生产厂家|价格信息 [m.chemicalbook.com]

- 5. 2-[5-(4-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-3-(3-indolyl)-propanoic acid | C21H15BrN2O3S2 | CID 16072153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one [smolecule.com]

- 7. mdpi.com [mdpi.com]

The Rising Profile of 6-Chloro-N,2-dimethyl-4-pyrimidinamine Derivatives in Therapeutic Research: A Technical Guide

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of a Promising Heterocyclic Scaffold for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine nucleus, a cornerstone of medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents.[1][2] Its inherent biological significance, being a fundamental component of nucleobases, provides a privileged scaffold for designing molecules with diverse pharmacological activities.[3][4] Among the vast landscape of pyrimidine-based compounds, derivatives of 6-chloro-N,2-dimethyl-4-pyrimidinamine are emerging as a class of significant interest, demonstrating potential applications in oncology and infectious diseases. This technical guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives, providing a crucial resource for researchers in the field.

Synthetic Pathways: Crafting the Molecular Architecture

The derivatization of the this compound core is pivotal to exploring its therapeutic potential. The strategic introduction of various substituents allows for the fine-tuning of its biological activity. A versatile and widely employed method for achieving this is the Suzuki cross-coupling reaction.[5][6][7][8] This palladium-catalyzed reaction enables the introduction of a wide array of aryl and heteroaryl groups at the 6-position of the pyrimidine ring, offering a robust platform for generating a diverse chemical library for biological screening.[5][6][7][8]

A general synthetic workflow for the derivatization of a closely related pyrimidine core via Suzuki coupling is depicted below. This process typically involves the reaction of the chloropyrimidine with a suitable boronic acid in the presence of a palladium catalyst and a base.

Caption: Generalized workflow for the synthesis of 6-substituted pyrimidine derivatives via Suzuki cross-coupling.

Unveiling the Biological Landscape: Anticancer and Antimicrobial Activities

Derivatives of the 6-chloropyrimidine scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Potent Anticancer Activity and Structure-Activity Relationship

Research into structurally related 6-chloropyrimidine derivatives has revealed promising anticancer activity. For instance, a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines have been identified as potent anti-cancer agents.[9] A key finding from these studies is the ability of these compounds to overcome multidrug resistance, a major challenge in cancer chemotherapy.[9]

Furthermore, the cytotoxic effects of a closely related analog, 6-Chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine, have been evaluated against a panel of human cancer cell lines, demonstrating significant potency. The mechanism of action for these compounds is believed to involve the induction of apoptosis.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action | Reference |

| 6-Chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine | MCF-7 (Breast Cancer) | 1.93 | Apoptosis induction | |

| U-937 (Monocytic Leukemia) | 2.84 | Cell cycle arrest | ||

| CEM (T-cell acute lymphoblastic leukemia) | 0.48 | Apoptosis and proliferation inhibition | ||

| PTI-868 (a 2-heteroarylpyrimidine) | Various | Potent in vitro and in vivo | Not specified | [9] |

The structure-activity relationship (SAR) for this class of compounds suggests that the nature of the substituent at the 2, 4, and 5 positions of the pyrimidine ring plays a crucial role in determining their anticancer efficacy.[9] For the 2-heteroarylpyrimidine series, the presence of a nitrogen atom at the ortho-position of the heteroaryl group relative to the pyrimidine core was found to be optimal for activity.[9]

The anticancer potential of pyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[10][11][12] Several pyrimidine-based compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[10][13]

Caption: Proposed mechanism of pyrimidine derivatives as kinase inhibitors.

Promising Antimicrobial Effects

In addition to their anticancer properties, derivatives of the N,N-dimethylpyrimidin-amine core have been investigated for their antimicrobial activity.[5][6][7][8] A study on derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, synthesized via Suzuki cross-coupling, showed that some of these compounds exhibited inhibitory activity against various microbial strains.[5][6][7][8] For instance, certain derivatives were found to be active against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.[6] This suggests that the this compound scaffold could also serve as a valuable starting point for the development of novel antibacterial agents.

Essential Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key biological assays.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the pyrimidine derivatives against cancer cell lines.

Objective: To quantify the cytotoxic effect of the synthesized compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, U-937, CEM)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of pyrimidine derivatives against a specific protein kinase.

Objective: To determine the IC50 values of test compounds against a target kinase.[13]

Materials:

-

Recombinant active kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Assay Preparation: Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

-

Compound Addition: Add various concentrations of the test compounds to the wells of the 384-well plate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Caption: A logical workflow for the biological evaluation of novel pyrimidine derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this core, particularly through Suzuki cross-coupling, allows for extensive structural modifications to optimize biological activity. The potent cytotoxic effects observed in closely related analogs, coupled with their ability to overcome multidrug resistance, underscore the therapeutic potential of this compound class in oncology. Future research should focus on expanding the chemical diversity of these derivatives, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. A deeper understanding of the structure-activity relationships will be instrumental in guiding the rational design of next-generation pyrimidine-based therapeutics.

References

- Gaba, M., Singh, S., & Mohan, C. (2014). Pyrimidine as a versatile nucleus in medicinal chemistry: A review. International Journal of ChemTech Research, 6(5), 2744-2767.

-

Krzyk, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2136. Available from: [Link]

-

Krzyk, J., et al. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia, 1(2), 373-388. Available from: [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). ResearchGate. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2013). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal, 6(2), 453-465. Available from: [Link]

- Aouad, M. R., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Advanced Scientific Research, 12(03), 01-15.

-

Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8), 1-5. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2013). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal, 6(2), 453-465. Available from: [Link]

-

Bruno, G., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(16), 4993. Available from: [Link]

-

Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & medicinal chemistry, 17(1), 353-364. Available from: [Link]

-

Kumar, A., et al. (2020). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. Archiv der Pharmazie, 353(10), e2000153. Available from: [Link]

-

Al-Amiery, A. A., et al. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1), 105-113. Available from: [Link]

-

Zadykowicz, B., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(23), 7306. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2013). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal, 6(2), 453-465. Available from: [Link]

- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 12(01), 234-247.

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.

- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2011). Bioorganic & medicinal chemistry letters, 21(11), 3248-3252.

-

Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(1), 10-30. Available from: [Link]

- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). Journal of medicinal chemistry, 65(14), 9784-9801.

- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2019). Molbank, 2019(3), M1080.

- 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. (2012). Acta crystallographica. Section E, Structure reports online, 68(Pt 5), o1294-5.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of medicinal chemistry, 64(12), 8461-8480.

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed. Available from: [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Medicinal Chemistry Applications of 6-chloro-N,2-dimethyl-4-pyrimidinamine

Abstract

The 2,4-diaminopyrimidine framework is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to target a multitude of enzymes, most notably protein kinases. This guide focuses on a specific, yet underexplored, member of this class: 6-chloro-N,2-dimethyl-4-pyrimidinamine. While direct literature on this exact molecule is sparse, its structural features, when analyzed in the context of extensive research on related aminopyrimidines, point toward a significant potential as a precursor for novel therapeutics, particularly in oncology. This document serves as a technical roadmap for researchers, outlining the scientific rationale, potential therapeutic targets, and a comprehensive experimental strategy to unlock the medicinal value of this compound. We will delve into its structural attributes, hypothesize its primary mechanism of action as an ATP-competitive kinase inhibitor, and provide detailed protocols for its evaluation and optimization.

Introduction: The Power of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocycle in nature, forming the basis for nucleobases like cytosine, thymine, and uracil.[1] In medicinal chemistry, its derivatives are integral to numerous approved drugs.[2][3] The 2,4-diaminopyrimidine motif, in particular, has emerged as a highly successful scaffold for targeting protein kinases.[4][5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[7] Compounds based on this scaffold can mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing them to act as competitive inhibitors in the kinase hinge region.[5]

This compound (PubChem CID: 11467439, CAS: 5621-01-2) is a specific instantiation of this scaffold. Its key features—the 2,4-diamino-like core, a methyl group at position 2, and a reactive chlorine atom at position 6—make it an ideal starting point for a drug discovery campaign. The chlorine atom, in particular, serves as a versatile chemical handle for introducing diversity and modulating pharmacological properties through reactions like Suzuki or Buchwald-Hartwig cross-coupling.[8]

Structural Analysis and Target Hypothesis

The potential of this compound can be inferred from its structural similarity to a vast library of known kinase inhibitors.

-

The Core Scaffold (2,4-Disubstituted Pyrimidine): This core is adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[5]

-

C6-Chloro Group: This electron-withdrawing group can influence the pKa of the pyrimidine nitrogens, potentially affecting binding affinity. More importantly, it is a prime site for synthetic elaboration to explore the solvent-exposed region of the ATP pocket, enabling the optimization of potency and selectivity.

-

N2 and N4-Methyl Groups: These small alkyl groups occupy specific pockets within the ATP-binding site. Their presence and orientation are crucial for target selectivity.

Given these features, the primary hypothesis is that This compound is a precursor for potent protein kinase inhibitors. Numerous kinases are implicated as potential targets based on precedent from similar scaffolds, including:

-

Epidermal Growth Factor Receptor (EGFR): A key target in lung, colon, and other cancers.[5][7]

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle; CDK7 inhibitors based on the 2,4-diaminopyrimidine scaffold have shown promise.[9]

-

p21-Activated Kinase 4 (PAK4): Implicated in cell motility and proliferation.[10]

-

Hematopoietic Progenitor Kinase 1 (HPK1): An emerging immuno-oncology target that negatively regulates T-cell activation.[11]

-

c-Met: A receptor tyrosine kinase often dysregulated in various cancers.[12]

The initial research plan should therefore focus on validating this kinase-centric hypothesis through a systematic screening and development workflow.

A Strategic Roadmap for Drug Discovery

The following section outlines a phased, multi-disciplinary approach to evaluate and develop this compound as a therapeutic lead.

Phase 1: Foundational Screening and Target Validation

The initial goal is to broadly assess the biological activity of the core molecule and identify a primary target class.

Caption: Iterative cycle for SAR development.

Experimental Protocol 3: Synthesis of C6-Aryl Analogs via Suzuki Coupling

-

Objective: To generate a library of analogs by replacing the C6-chloro atom with various aryl and heteroaryl groups to probe for beneficial interactions.

-

Methodology:

-

Reaction Setup: In a microwave vial, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like Na2CO3 (2 equivalents).

-

Solvent: Use a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture in a microwave reactor at 100-120 °C for 30-60 minutes.

-

Workup & Purification: After cooling, perform an extractive workup with ethyl acetate and water. Purify the crude product using flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using _1_H NMR, _13_C NMR, and LC-MS.

-

-

Causality of Choices: The Suzuki reaction is chosen for its reliability, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. This allows for rapid generation of a diverse chemical library to efficiently map the SAR around the C6 position.

Table 1: Hypothetical SAR Data for C6 Analogs against Target Kinase X

| Compound ID | C6-Substituent | Target Kinase X IC50 (nM) | Anti-proliferative EC50 (µM) |

| Parent | -Cl | >10,000 | >50 |

| Analog-01 | -Phenyl | 850 | 12.5 |

| Analog-02 | -4-Fluorophenyl | 420 | 6.8 |

| Analog-03 | -3-Pyridyl | 150 | 2.1 |

| Analog-04 | -4-(Morpholino)phenyl | 25 | 0.3 |

This iterative process of synthesis and testing is the core of lead optimization, aiming to improve potency against the target kinase while simultaneously enhancing cellular activity and maintaining selectivity.

Phase 3: Preclinical Candidate Evaluation

Once a lead compound with high potency and a good initial safety profile is identified, it enters a more rigorous evaluation phase.

Caption: Workflow for preclinical candidate selection.

Experimental Protocol 4: In Vitro Metabolic Stability Assay

-

Objective: To assess the susceptibility of a lead compound to metabolic breakdown by liver enzymes, a key predictor of in vivo half-life.

-

Methodology:

-

Incubate the test compound (typically at 1 µM) with liver microsomes (from human, rat, or mouse) and NADPH (a necessary cofactor for CYP450 enzymes) at 37 °C.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

-

-

Data Interpretation & Causality: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A longer half-life (e.g., >30 minutes in human liver microsomes) is desirable as it suggests the compound may not be cleared too rapidly in vivo, allowing for sustained therapeutic exposure. This assay is a cost-effective way to predict in vivo pharmacokinetic behavior before committing to animal studies.

Conclusion and Future Outlook

This compound represents a valuable starting point for a targeted drug discovery program. While underexplored on its own, its foundation within the well-validated 2,4-diaminopyrimidine class provides a clear and compelling hypothesis for its potential as a kinase inhibitor. [4][10][12][13]The strategic roadmap outlined in this guide—from broad initial screening to targeted SAR development and preclinical evaluation—offers a robust framework for transforming this simple chemical building block into a potential clinical candidate. The versatility of the C6-chloro group is the key to unlocking this potential, enabling medicinal chemists to fine-tune the compound's properties to achieve the desired potency, selectivity, and drug-like characteristics necessary for a successful therapeutic.

References

-

Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. Available at: [Link]

-

Anderson, D. R., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334-7. Available at: [Link]

-

Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. Available at: [Link]

-

Cui, J. J., et al. (2011). 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines. Bioorganic & Medicinal Chemistry Letters, 21(2), 749-53. Available at: [Link]

-

Wang, Y., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(5), e1900371. Available at: [Link]

-

Kim, H. W., et al. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2873-6. Available at: [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 67(15), 13028-13047. Available at: [Link]

-

Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. Available at: [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116086. Available at: [Link]

-

Klutchko, S. R., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292. Available at: [Link]

-

Iqbal, S., et al. (2022). 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. Available at: [Link]

-

Xu, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Available at: [Link]

-

Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(9), 2999. Available at: [Link]

-

Sharma, A., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 757293. Available at: [Link]

-

Singh, A., & Sharma, P. K. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

-

Jafar, N. N., et al. (2013). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal, 6(2), 453-465. Available at: [Link]

-

Jafar, N. N., et al. (2013). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

- CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. (2011). Google Patents.

-

Al-Masoudi, W. A., et al. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. ResearchGate. Available at: [Link]

-

Al-Masoudi, W. A., et al. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). 6-Chloro-N, N-dimethyl-2-(methylthio)pyrimidin-4-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem Compound Database. Retrieved from [Link]

-

Dimyanova, E., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.dongguk.edu [pure.dongguk.edu]

- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 8. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-chloro-N,2-dimethyl-4-pyrimidinamine as a Building Block in Organic Synthesis

Introduction: The Strategic Value of a Versatile Pyrimidine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands out as a "privileged structure." Its prevalence in the core of numerous biologically active molecules, including a multitude of kinase inhibitors, underscores its importance.[1] Within the vast arsenal of pyrimidine-based building blocks, 6-chloro-N,2-dimethyl-4-pyrimidinamine emerges as a particularly strategic and versatile intermediate. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, reactivity, and application in the construction of complex molecular architectures. We will delve into the causality behind experimental choices and provide field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's properties is paramount for its effective and safe utilization.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 5621-01-2 | [2][3] |

| Molecular Formula | C6H8ClN3 | [2] |

| Molecular Weight | 157.60 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 137.7 °C | [5] |

| Boiling Point | 304 °C at 760 mmHg | [5] |

| Density | 1.275 g/cm³ | [5] |

Safety Profile: this compound is considered a hazardous chemical. It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[8] All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Scaffold

The primary synthetic route to this compound typically involves the nucleophilic substitution of a dichlorinated pyrimidine precursor. A common starting material is 2-methyl-4,6-dichloropyrimidine. The reaction with methylamine selectively displaces one of the chlorine atoms.

Diagram 1: Synthesis of this compound

Caption: Workflow for a typical SNAr reaction.

Experimental Protocol: General Procedure for SNAr with an Amine

-

To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired amine (1.1-1.5 eq) and a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 6-substituted pyrimidine derivative.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents are chosen to solubilize the reactants and facilitate the formation of the Meisenheimer complex intermediate, which is a key step in the SNAr mechanism. [9]* Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An inorganic base like K₂CO₃ is often preferred for ease of removal during workup, while an organic base like DIPEA can be advantageous when substrate solubility is a concern.

-

Heat: Heating is often necessary to overcome the activation energy of the reaction, as breaking the aromaticity of the pyrimidine ring during the formation of the Meisenheimer complex is an energetically demanding step. [10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The most commonly employed reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the chloro-pyrimidine with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. [11]This reaction is exceptionally valuable for introducing aryl or heteroaryl moieties at the 6-position, a common feature in many kinase inhibitors that target the ATP binding site. [12][13]

Diagram 3: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), are combined in a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen) and the mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.

-

The reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

Purification by column chromatography yields the desired 6-aryl or 6-heteroaryl pyrimidine product.

Causality Behind Experimental Choices:

-

Catalyst: The choice of palladium catalyst and ligand is critical for the efficiency of the reaction. Phosphine ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle. [14]* Base: The base plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center. [14]* Solvent System: The biphasic solvent system is often employed to ensure that both the organic-soluble and water-soluble components of the reaction can interact effectively.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, providing an alternative to the classical SNAr reaction for the synthesis of N-aryl and N-heteroaryl derivatives. [15][16]This reaction couples the chloro-pyrimidine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. It is particularly useful for coupling less nucleophilic amines or for reactions that are sluggish under standard SNAr conditions. [17][18]

Diagram 4: Buchwald-Hartwig Amination Logical Flow

Caption: Key components for a successful Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a dry reaction flask under an inert atmosphere are added this compound (1.0 eq), the amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 eq).

-

Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated (typically 80-110 °C) until the starting material is consumed, as determined by TLC or LC-MS analysis.

-

The reaction is then cooled to room temperature, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated in vacuo.

-

The residue is purified by flash column chromatography to afford the desired product.

Causality Behind Experimental Choices:

-

Ligand: The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition of the aryl chloride and the final reductive elimination step, which is often the rate-limiting step of the catalytic cycle. [15]* Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. [17]* Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, the use of anhydrous solvents and an inert atmosphere is essential for success.

Application in Kinase Inhibitor Synthesis: A Case Study Perspective

The 2-aminopyrimidine core is a well-established hinge-binding motif in a vast number of kinase inhibitors. [1]this compound provides an ideal starting point for the synthesis of such inhibitors. The N,2-dimethyl-4-pyrimidinamine portion can engage in crucial hydrogen bonding interactions with the kinase hinge region, while the reactive 6-chloro position allows for the introduction of various substituents that can occupy the solvent-exposed region of the ATP-binding pocket. This modularity is key to optimizing potency and selectivity against a specific kinase target. For example, in the development of Aurora kinase inhibitors, similar pyrimidine scaffolds have been elaborated through substitutions at the 6-position to enhance their biological activity. [19]

Conclusion

This compound is a high-value building block in organic synthesis, offering a reliable and versatile platform for the construction of complex, biologically active molecules. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic and efficient exploration of chemical space. A deep understanding of the principles governing these reactions, from the choice of reagents and solvents to the underlying reaction mechanisms, empowers researchers to harness the full potential of this important synthetic intermediate. This guide has aimed to provide not just protocols, but also the scientific rationale behind them, to facilitate innovation and success in the laboratory.

References

-

ResearchGate. (2017). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

-

MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4,6-dimethylpyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Organic Letters. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wiley Online Library. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Retrieved from [Link]

-